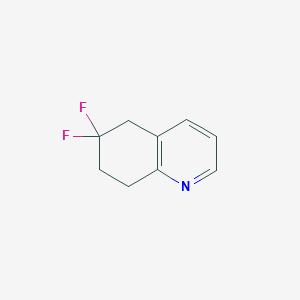

6,6-Difluoro-7,8-dihydro-5H-quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Fluorinated Quinolines have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Chemical Reactions Analysis

The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Aplicaciones Científicas De Investigación

Anion Receptors and Sensor Development

6,6-Difluoro-7,8-dihydro-5H-quinoline derivatives have been studied for their potential as neutral anion receptors. Fluorinated derivatives, like those based on difluoropyrrole, have shown enhanced affinities for anions such as fluoride, chloride, and dihydrogen phosphate. This increased affinity, particularly for dihydrogen phosphate, has been leveraged to develop compounds as naked-eye sensors for phosphate anion, indicating their potential in environmental and biological sensing applications (Anzenbacher et al., 2000).

Nucleophile Interaction Studies

Research has also focused on the interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia. Such studies help in understanding the nucleophile addition on the pyridine ring of quinolines and the subsequent chemical transformations, which are crucial in organic synthesis and medicinal chemistry (Gurskaya et al., 2012).

Nonlinear Optical (NLO) Research

Quinoline derivatives, including those fluorinated on the benzene moiety, have garnered interest in nonlinear optical (NLO) research. Their potential in biological and NLO research stems from their unique electronic and structural properties. Studies involving density functional theory (DFT) calculations have explored their optimized geometry, natural bond orbital analysis, and NLO properties, offering insights into their potential technological applications (Khalid et al., 2019).

Pharmaceutical Research

In the pharmaceutical domain, quinoline derivatives have been investigated for their cytotoxic activity against cancer cell lines. Research involving the synthesis and characterization of various quinoline derivatives, such as 5,8-quinolinedione with alkoxy groups, has shown promising results in terms of cytotoxicity, potentially leading to new therapeutic agents (Kadela et al., 2016).

Luminescence Studies

The luminescence properties of quinoline and its derivatives have been extensively studied, highlighting their potential in the development of organic light-emitting diodes (OLEDs) and other optical materials. Such studies offer insights into the photochemical behavior of these compounds, which is essential for designing functional materials for various optical applications (Anton & Moomaw, 1977).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to interact with various enzymes and receptors, influencing a wide range of biological activities .

Mode of Action

Quinoline derivatives, in general, are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, leading to downstream effects .

Result of Action

Quinoline derivatives are known to have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

6,6-difluoro-7,8-dihydro-5H-quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)4-3-8-7(6-9)2-1-5-12-8/h1-2,5H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPFNVVVDNTKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1N=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)

![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)

![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)

![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)